molecular formula C15H24ClNO4S B602955 [(5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonyl](3-hydroxypropyl)amine CAS No. 1246822-16-1

[(5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonyl](3-hydroxypropyl)amine

Cat. No.: B602955
CAS No.: 1246822-16-1
M. Wt: 349.9g/mol
InChI Key: AWZUFWYWXCTILW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonyl](3-hydroxypropyl)amine is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro group, a hydroxypropyl group, a methyl group, and a pentyloxy group attached to a benzenesulfonamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonyl](3-hydroxypropyl)amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Nitration and Reduction: The starting material, 4-methyl-2-(pentyloxy)benzenesulfonamide, undergoes nitration to introduce a nitro group, followed by reduction to convert the nitro group to an amino group.

    Chlorination: The amino group is then chlorinated to form the chloro derivative.

    Alkylation: The chloro derivative undergoes alkylation with 3-chloropropanol to introduce the hydroxypropyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

[(5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonyl](3-hydroxypropyl)amine can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The chloro group can be reduced to form a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products Formed

    Oxidation: Formation of 5-chloro-N-(3-oxopropyl)-4-methyl-2-(pentyloxy)benzenesulfonamide.

    Reduction: Formation of 5-hydroxy-N-(3-hydroxypropyl)-4-methyl-2-(pentyloxy)benzenesulfonamide.

    Substitution: Formation of 5-substituted-N-(3-hydroxypropyl)-4-methyl-2-(pentyloxy)benzenesulfonamide derivatives.

Scientific Research Applications

[(5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonyl](3-hydroxypropyl)amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonyl](3-hydroxypropyl)amine involves its interaction with specific molecular targets. The chloro group and hydroxypropyl group play crucial roles in binding to target proteins or enzymes, leading to modulation of their activity. The compound may inhibit or activate specific pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-(3-cyclopropyl-3-hydroxypropyl)-2-methoxybenzamide
  • 5-chloro-N,N,4-trimethyl-2-(pentyloxy)benzene-1-sulfonamide
  • 5-chloro-N-(3-cyclopropyl-3-hydroxypropyl)thiophene-2-sulfonamide

Uniqueness

[(5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonyl](3-hydroxypropyl)amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for research and development.

Properties

CAS No.

1246822-16-1

Molecular Formula

C15H24ClNO4S

Molecular Weight

349.9g/mol

IUPAC Name

5-chloro-N-(3-hydroxypropyl)-4-methyl-2-pentoxybenzenesulfonamide

InChI

InChI=1S/C15H24ClNO4S/c1-3-4-5-9-21-14-10-12(2)13(16)11-15(14)22(19,20)17-7-6-8-18/h10-11,17-18H,3-9H2,1-2H3

InChI Key

AWZUFWYWXCTILW-UHFFFAOYSA-N

SMILES

CCCCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NCCCO

Origin of Product

United States

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